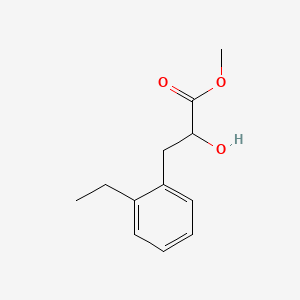![molecular formula C13H26N2 B15315656 (2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine](/img/structure/B15315656.png)
(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine is a chemical compound with the molecular formula C13H26N2 and a molecular weight of 210.36 g/mol . This compound features a unique spiro structure, which is characterized by a bicyclic system where two rings are connected through a single atom. The azaspiro structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine typically involves the formation of the spiro structure followed by the introduction of the amine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spiro structure. This is followed by the alkylation of the resulting spiro compound to introduce the ethyl and methylamine groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its unique spiro structure.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-ol: A similar compound with an ethanol group instead of the methylamine group.
Spiro[5.5]undecane derivatives: Compounds with similar spiro structures but different functional groups.
Uniqueness
(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine is unique due to its specific combination of the spiro structure and the ethyl and methylamine groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
2-(3-azaspiro[5.5]undecan-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C13H26N2/c1-14-9-12-15-10-7-13(8-11-15)5-3-2-4-6-13/h14H,2-12H2,1H3 |
InChI Key |
GYFCJSPVZGGJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1CCC2(CCCCC2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B15315573.png)
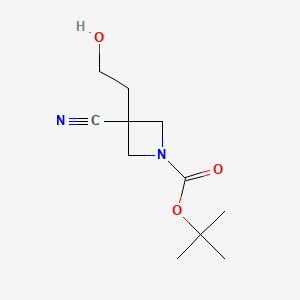


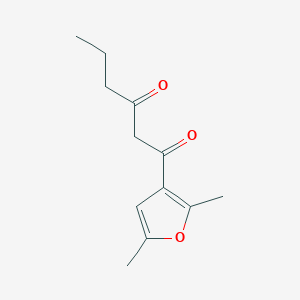

![(3S)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B15315614.png)
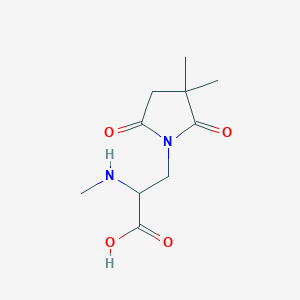
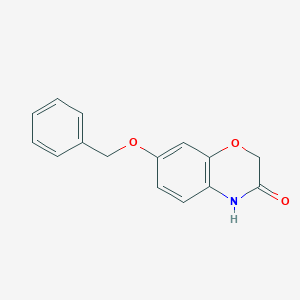
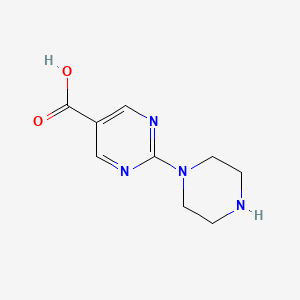

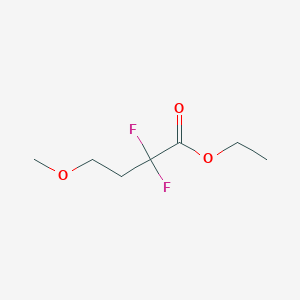
![Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate](/img/structure/B15315648.png)
